
4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide group substituted with a methyl group at the para position and a pent-1-en-3-yl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pent-1-en-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.
化学反应分析
Types of Reactions
4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
科学研究应用
4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pent-1-en-3-yl group may contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the pent-1-en-3-yl group, making it less versatile in certain applications.
N-Ethyl-4-methylbenzenesulfonamide: Contains an ethyl group instead of the pent-1-en-3-yl group, which may affect its reactivity and binding properties.
N-Allyl-4-methylbenzenesulfonamide: Similar structure but with an allyl group, leading to different chemical and biological properties.
Uniqueness
4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide is unique due to the presence of the pent-1-en-3-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications.
属性
分子式 |
C12H17NO2S |
|---|---|
分子量 |
239.34 g/mol |
IUPAC 名称 |
4-methyl-N-pent-1-en-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H17NO2S/c1-4-11(5-2)13-16(14,15)12-8-6-10(3)7-9-12/h4,6-9,11,13H,1,5H2,2-3H3 |
InChI 键 |
LBKSQROVXJCVTN-UHFFFAOYSA-N |
规范 SMILES |
CCC(C=C)NS(=O)(=O)C1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105438.png)
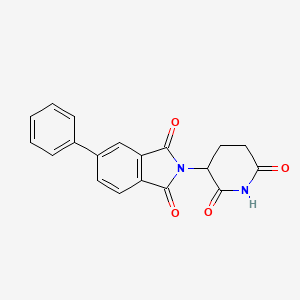
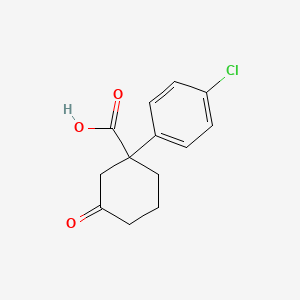


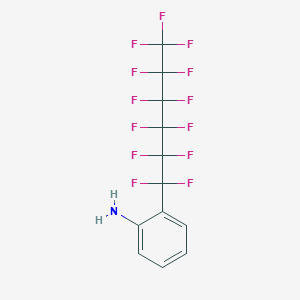
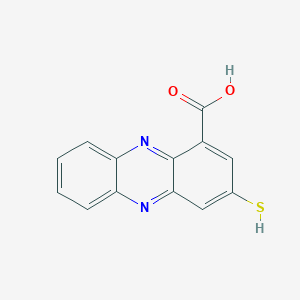
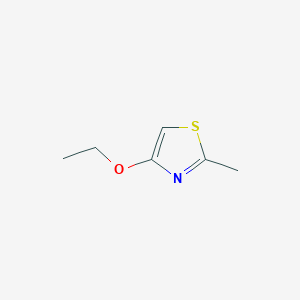
![2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper](/img/structure/B13105492.png)
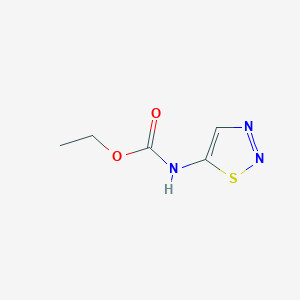
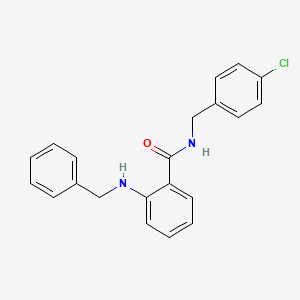
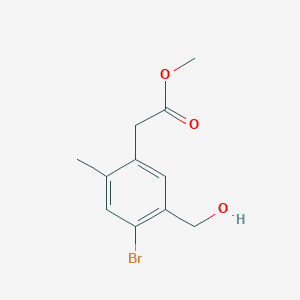
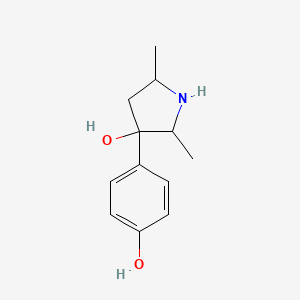
![7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105533.png)
